ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate
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Overview
Description
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chloro substituents at positions 6 and 8, a hydroxypropylamino group at position 4, and an ethyl ester group at position 3 of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate typically involves multiple steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 6,8-dichloroquinoline, which can be achieved through chlorination of quinoline using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
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Amination: : The 6,8-dichloroquinoline is then subjected to nucleophilic substitution with 2-hydroxypropylamine. This step requires a suitable solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
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Esterification: : The final step involves the esterification of the carboxylic acid group at position 3. This can be achieved using ethyl alcohol (ethanol) in the presence of a dehydrating agent like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropylamino group, leading to the formation of corresponding ketones or aldehydes.
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Reduction: : Reduction reactions can target the quinoline ring or the chloro substituents, potentially leading to dechlorination or hydrogenation of the ring.
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Substitution: : The chloro groups at positions 6 and 8 are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Dechlorinated or hydrogenated quinoline derivatives.
Substitution: New quinoline derivatives with different substituents replacing the chloro groups.
Scientific Research Applications
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to the biological activity of quinoline derivatives.
Biological Studies: Used in research to understand the interaction of quinoline compounds with biological targets such as enzymes and receptors.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro substituents and the hydroxypropylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The quinoline ring structure is known to intercalate with DNA, which can disrupt cellular processes in pathogens.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for its anti-inflammatory and antimalarial properties.
Quinoline-3-carboxylate derivatives: A broad class of compounds with varying substituents at different positions on the quinoline ring.
Uniqueness
ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate is unique due to its specific combination of chloro substituents and the hydroxypropylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16Cl2N2O3 |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-3-22-15(21)11-7-19-14-10(4-9(16)5-12(14)17)13(11)18-6-8(2)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,18,19) |
InChI Key |
BDOSSSUDGBKZJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)Cl)NCC(C)O |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)Cl |
Origin of Product |
United States |
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